Ethyl 2-methoxypent-4-ynoate is an organic compound classified under the category of esters. It is characterized by its unique structure, which includes a methoxy group and a terminal alkyne. The compound's molecular formula is , and it features a molecular weight of approximately 156.18 g/mol. Ethyl 2-methoxypent-4-ynoate is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive alkyne functionality.
Ethyl 2-methoxypent-4-ynoate can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the classification of alkyne esters, which are esters containing a carbon-carbon triple bond. The compound is cataloged in databases such as PubChem, where it is assigned the unique identifier (CID) 45358478 .
The synthesis of ethyl 2-methoxypent-4-ynoate can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. A common synthetic route involves:
The reaction conditions typically require careful control of temperature and atmosphere to optimize yield and purity. For instance, the Sonogashira reaction generally operates under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions.
Ethyl 2-methoxypent-4-ynoate is reactive due to its alkyne functional group, allowing it to participate in various chemical reactions:
These reactions are essential for synthesizing more complex organic molecules.
The mechanism of action for ethyl 2-methoxypent-4-ynoate primarily revolves around its reactivity as an alkyne:
Data on specific reaction pathways can vary widely based on experimental conditions but generally follow established organic reaction mechanisms.
These properties make ethyl 2-methoxypent-4-ynoate suitable for various applications in organic synthesis.
Ethyl 2-methoxypent-4-ynoate finds utility in several scientific fields:
The [2,3]-sigmatropic rearrangement serves as a powerful stereocontrolled approach for constructing complex bicyclic frameworks containing the 2-methoxy-4-ynoate motif. This concerted pericyclic process enables simultaneous σ-bond reorganization and chirality transfer through a cyclic transition state. In rhodium(II)-catalyzed systems, cyclic allylsulfonium ylides derived from pent-4-ynoate precursors undergo stereoselective [2,3]-rearrangements to form cis-fused decalin systems with predictable stereochemistry. A notable application involves the synthesis of the cis-2-oxa-9-vinyldecalin skeleton—a structural motif present in vernolepin—where a nine-membered cyclic allyl sulfonium ylide intermediate rearranges with high stereocontrol [3] [6].
The rearrangement proceeds via a concerted electron reorganization where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interact cooperatively. This orbital alignment dictates the stereochemical outcome, typically resulting in inversion at the migrating carbon. Computational studies reveal that the reaction trajectory is governed by torsional strain minimization and optimal orbital overlap within the cyclic transition state. For allyl sulfoxide derivatives, thermal activation induces rearrangement to allyl thioethers, demonstrating the versatility of this approach for introducing alkyne-containing side chains [4] [10].
Table 1: Diastereoselectivity in [2,3]-Sigmatropic Rearrangements
Substrate Type | Conditions | Product | d.r. | Application |
---|---|---|---|---|
Cyclic allylsulfonium ylide | Rh₂(OAc)₄, CH₂Cl₂, 25°C | cis-2-Oxa-9-vinyldecalin | >95:5 | Vernolepin AB ring system |
(Z)-Crotyl benzyl ether | n-BuLi, THF, -78°C | syn-Homoallylic alcohol | 90:10 | Stereodefined alkenol synthesis |
Propargylic glycolate | LDA, THF/HMPA, -78°C | α-Hydroxy acid derivative | 94:6 | Chiral building block |
The ethoxy group in ethyl 2-methoxypent-4-ynoate displays distinct reactivity patterns governed by steric and electronic factors. Nucleophilic substitution follows either SN1 or SN2 mechanisms, with the pathway determined by solvent polarity, leaving group ability, and substrate geometry. The ethoxy moiety serves as a versatile handle for displacement by O-, N-, and S-centered nucleophiles to generate functionally diverse pent-4-ynoate derivatives [2] [7].
In polar protic solvents (e.g., methanol, water), ionization generates a carbocation intermediate stabilized by resonance with the adjacent carbonyl group. This SN1 pathway predominates with tertiary substrates, leading to racemization at the electrophilic carbon. Kinetic studies reveal first-order dependence on substrate concentration (Rate = k[Sub]) and negligible nucleophile effects. By contrast, polar aprotic solvents (DMF, DMSO) favor the SN2 mechanism, characterized by a bimolecular rate law (Rate = k[Sub][Nuc]) and stereoinversion. Ethoxy displacement proceeds optimally with soft nucleophiles (e.g., azide, thiocyanate) due to enhanced orbital overlap with the electron-deficient carbon [2] [7].
Table 2: SN1 vs. SN2 Reaction Parameters for Ethoxy Displacement
Parameter | SN1 Mechanism | SN2 Mechanism |
---|---|---|
Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
Solvent Preference | Polar protic (MeOH, H₂O) | Polar aprotic (DMF, DMSO) |
Stereochemistry | Racemization + partial inversion | Complete inversion |
Nucleophile Sensitivity | Low | High |
Leaving Group Ability | I > Br > Cl >> OEt > F | I > Br > Cl >> OEt > F |
Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
The pent-4-ynoate alkyne terminus is installed via acetylide anion addition to electrophilic carbonyl precursors. Sodium acetylide (HC≡CNa) in liquid ammonia serves as a powerful nucleophile for carbonyl additions, producing propargylic alcohols that undergo further functionalization to ethyl 2-methoxypent-4-ynoate. This approach enables precise stereocontrol when chiral epoxide electrophiles are employed, with regioselectivity dictated by the epoxide ring strain and electronic bias [1] [2].
Critical to success is the strict exclusion of protic species during acetylide generation and reaction, as trace water induces hydrolysis and reduces yields. Optimized protocols employ anhydrous THF at -78°C, with acetylide addition over 30 minutes to prevent exothermic decomposition. The intermediate alkoxide must be quenched with electrophiles (e.g., methyl chloroformate) before workup to prevent alkyne protonation. This methodology demonstrates broad functional group tolerance, with yields exceeding 70% for primary and secondary epoxides, though sterically hindered tertiary systems require elevated temperatures [1].
Ethyl ester formation proceeds via Fischer esterification under Brønsted acid catalysis. Concentrated sulfuric acid (0.5-2 mol%) in anhydrous ethanol efficiently converts 2-methoxypent-4-ynoic acid to its ethyl ester, with reaction completion monitored by water evolution (Dean-Stark trap) or TLC analysis. The equilibrium-driven process benefits from azeotropic water removal and ethanol solvent excess (5-10 equivalents), driving conversion beyond 90% [1] [5].
Reaction optimization reveals a strong acid strength dependence: weaker acids (p-TsOH, Amberlyst-15) require extended reaction times (24-48 h) at reflux, whereas sulfuric acid achieves complete conversion within 4-6 hours at 80°C. Carbodiimide-mediated coupling (DCC/DMAP) offers a complementary approach under neutral conditions, particularly valuable for acid-sensitive substrates. Post-reaction purification employs alkaline extraction (5% NaHCO₃) to remove residual acid, followed by reduced-pressure distillation to isolate the product (bp 66-69°C/0.2 mm Hg) [1].
β-Alkoxy acetals derived from 2-methoxypent-4-ynoate precursors undergo highly diastereoselective substitution upon Lewis acid activation. Triflate anions (Me₃SiOTf) coordinate to acetal oxygens, generating oxocarbenium ions electrostatically stabilized by β-alkoxy groups. This stabilization enforces a four-membered ring conformation that shields one face of the planar carbocation, enabling nucleophilic attack exclusively from the exposed face to yield anti-products with >90:10 d.r. [5].
The diastereoselectivity depends critically on the electronic nature of the alkoxy group and the nucleophile size. Electron-rich p-methoxybenzyl ethers enhance stereocontrol (>99:1 d.r.) by strengthening the electrostatic interaction with the oxocarbenium ion, while electron-deficient p-nitrobenzyl analogues reduce selectivity (82:18 d.r.). Sterically demanding nucleophiles (e.g., tert-butyl silyl ketene acetal) afford higher selectivity (93:7 d.r.) than smaller counterparts (H₂C=CHCH₂SiMe₃, 52:48 d.r.) due to increased facial discrimination in the transition state [5].
Table 3: Diastereoselectivity in Substitutions of β-Alkoxy Acetals
β-Alkoxy Group | Nucleophile | Solvent | Lewis Acid | Temp (°C) | d.r. (anti:syn) |
---|---|---|---|---|---|
BnO | Me₂C=C(OMe)OTBS | EtCN | Me₃SiOTf | -78 | 91:9 |
PMBO | Me₂C=C(OMe)OTBS | EtCN | Me₃SiOTf | -78 | >99:1 |
NO₂BnO | Me₂C=C(OMe)OTBS | EtCN | Me₃SiOTf | -78 | 82:18 |
BnO | H₂C=C(Me)CH₂SnBu₃ | EtCN | Me₃SiOTf | -78 | 73:27 |
BnO | H₂C=CHCH₂SnBu₃ | EtCN | Me₃SiOTf | -78 | 58:42 |
BnO | H₂C=C(tBu)OTBS | EtCN | Me₃SiOTf | -78 | 66:34 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7